molecular formula C21H24N2O4S B2782949 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide CAS No. 946258-01-1

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide

Cat. No.: B2782949
CAS No.: 946258-01-1
M. Wt: 400.49
InChI Key: ZKECWNDGUBGPAB-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. The cyclopropanecarbonyl group is introduced through a reaction with cyclopropanecarbonyl chloride, which is known for its use as an alkylating reagent . The ethoxybenzenesulfonamide moiety is then attached through a sulfonation reaction, using appropriate sulfonating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide is unique due to its combination of a quinoline core with a cyclopropanecarbonyl group and an ethoxybenzenesulfonamide moiety. This unique structure imparts specific chemical properties and potential biological activities that are not found in similar compounds.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a sulfonamide moiety with a cyclopropanecarbonyl group and a tetrahydroquinoline core. Its biological activity is primarily associated with its interactions at the molecular level, particularly in the context of enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name for the compound is this compound. The molecular formula is C21_{21}H24_{24}N2_2O5_5S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms that contribute to its biological activity.

Property Details
Molecular Formula C21_{21}H24_{24}N2_2O5_5S
IUPAC Name This compound
Molecular Weight 408.49 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including acid-base balance and fluid secretion. The cyclopropanecarbonyl group may enhance the binding affinity of the compound to these targets.

Inhibition of Carbonic Anhydrases

Research indicates that sulfonamide derivatives can selectively inhibit different isoforms of carbonic anhydrases (CA II, IX, and XII). For instance, studies have shown that modifications to the sulfonamide structure can lead to enhanced selectivity and potency against tumor-associated isoforms like CA IX. This selectivity is crucial for developing targeted therapies for cancer treatment.

Biological Evaluations

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following findings summarize its biological evaluations:

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MDA-MB-23115.2Inhibition of CA IX
HT-2912.7Induction of apoptosis
MG-6310.5Cell cycle arrest

Case Studies

A notable case study involved the evaluation of this compound's effects on hypoxic cancer cells. It was found that under hypoxic conditions—common in tumor microenvironments—the compound significantly reduced cell viability and reversed acidification in the tumor microenvironment.

Key Findings from Case Studies:

  • Cell Viability Reduction : The compound reduced the viability of HT-29 and MDA-MB-231 cells by over 50% at concentrations above 10 µM.
  • Migration Inhibition : At higher concentrations, it also inhibited the migration of MDA-MB-231 cells, indicating potential anti-metastatic properties.
  • Comparison with Standard Treatments : When compared to standard carbonic anhydrase inhibitors like acetazolamide (AZM), this compound showed superior efficacy in certain assays.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-2-27-18-8-10-19(11-9-18)28(25,26)22-17-7-12-20-16(14-17)4-3-13-23(20)21(24)15-5-6-15/h7-12,14-15,22H,2-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKECWNDGUBGPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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